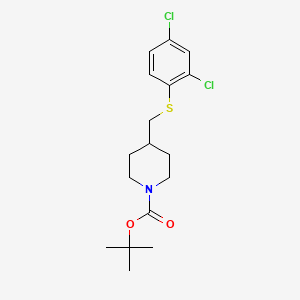

tert-Butyl 4-(((2,4-dichlorophenyl)thio)methyl)piperidine-1-carboxylate

説明

特性

IUPAC Name |

tert-butyl 4-[(2,4-dichlorophenyl)sulfanylmethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23Cl2NO2S/c1-17(2,3)22-16(21)20-8-6-12(7-9-20)11-23-15-5-4-13(18)10-14(15)19/h4-5,10,12H,6-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHXKIHIWYGCMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CSC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of thioether-containing compounds with biological macromolecules. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The exact mechanism depends on the specific application but generally involves binding to the active site of the target molecule, leading to a biological response.

Molecular Targets and Pathways Involved:

Enzymes: Potential targets include various enzymes involved in metabolic pathways.

Receptors: Interaction with specific receptors can trigger signaling pathways leading to desired biological effects.

類似化合物との比較

Chemical Identity :

- IUPAC Name : tert-Butyl 4-(((2,4-dichlorophenyl)thio)methyl)piperidine-1-carboxylate

- Molecular Formula: C₁₇H₂₃Cl₂NO₂S

- CAS Number : 1353979-37-9

- Purity : ≥95% (as per commercial availability)

Structural Features :

The compound comprises a piperidine ring with a tert-butyl carbamate group at the 1-position and a (2,4-dichlorophenyl)thio-methyl substituent at the 4-position. The dichlorophenylthio moiety introduces steric bulk and electron-withdrawing properties, which may influence reactivity and biological activity.

Applications :

Primarily used as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or proteolysis-targeting chimeras (PROTACs) .

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Core

The tert-butyl piperidine-1-carboxylate scaffold is versatile, with modifications at the 4-position significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

生物活性

tert-Butyl 4-(((2,4-dichlorophenyl)thio)methyl)piperidine-1-carboxylate (CAS No. 1353958-55-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring, a tert-butyl ester group, and a thioether linkage with a dichlorophenyl group. Its molecular formula is with a molecular weight of approximately 376.34 g/mol .

Biological Activity

Preliminary studies indicate that tert-butyl 4-(((2,4-dichlorophenyl)thio)methyl)piperidine-1-carboxylate may exhibit significant biological activity, particularly as an inhibitor of certain enzymes or receptors. The presence of the dichlorophenyl moiety is often associated with enhanced pharmacological properties, making it a candidate for further investigation in medicinal chemistry .

Enzyme Inhibition

Research suggests that this compound may inhibit various enzymes involved in disease processes. For instance, similar compounds with piperidine structures have shown inhibitory effects against:

- Histone Deacetylases (HDACs)

- Carbonic Anhydrases (CA)

- Butyrylcholinesterase (BChE)

These enzymes are critical in cancer progression and neurodegenerative diseases .

Synthesis

The synthesis of tert-butyl 4-(((2,4-dichlorophenyl)thio)methyl)piperidine-1-carboxylate involves several steps that require careful control of reaction conditions to ensure high yields and purity. A typical synthetic route may include:

- Formation of the piperidine ring.

- Introduction of the thioether linkage.

- Esterification to form the tert-butyl carboxylate.

Each step is crucial for maintaining the compound's integrity and biological activity .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

- Anticancer Activity : Compounds with structural similarities have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, certain derivatives exhibited IC50 values in the low micromolar range against human colon adenocarcinoma cells .

- Neuroprotective Effects : Research indicates that piperidine derivatives can modulate neurotransmitter levels, potentially offering therapeutic benefits in neurodegenerative diseases .

- Inflammatory Response Modulation : Some studies suggest that related compounds can inhibit pro-inflammatory cytokine release, indicating potential applications in treating inflammatory diseases .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structure/Features | Biological Activity |

|---|---|---|

| Tert-butyl 4-(Bromomethyl)piperidine-1-carboxylate | Contains bromine instead of sulfur | Different halogen may alter biological activity |

| Tert-butyl 4-(((2,4-dichlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate | Sulfonamide group instead of thioether | May exhibit different pharmacological properties |

| Tert-butyl 4-(((4-chlorophenyl)thio)methyl)piperidine-1-carboxylate | Variation in phenyl substitution | Different chlorine substitution could impact reactivity and selectivity |

This comparison highlights the versatility of piperidine derivatives and their potential for diverse applications in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the critical considerations for designing a synthetic route for tert-Butyl 4-(((2,4-dichlorophenyl)thio)methyl)piperidine-1-carboxylate?

- Methodology : Begin with a retrosynthetic analysis to identify key intermediates, such as the piperidine core and the 2,4-dichlorophenylthio moiety. Protect the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group early to avoid side reactions. Use nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) to attach the thioether group. Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield. Monitor progress via TLC or LC-MS. Purify intermediates using silica gel chromatography, as demonstrated in analogous Boc-protected piperidine syntheses .

Q. Which spectroscopic techniques are essential for characterizing intermediates and the final compound?

- Methodology :

- NMR : Use H and C NMR to confirm regiochemistry and Boc protection. For example, the tert-butyl group shows a singlet at ~1.4 ppm in H NMR .

- Mass Spectrometry : HRMS or ESI-MS validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Confirm the presence of carbonyl (Boc group, ~1700 cm) and C-S (thioether, ~600–700 cm) stretches .

Q. How can solubility challenges during purification be addressed?

- Methodology : If the compound is poorly soluble in common solvents (e.g., hexane/ethyl acetate), consider gradient elution in column chromatography with polar solvents like dichloromethane:methanol (95:5). For crystallization, use mixed solvents (e.g., ethanol:water) to improve crystal lattice formation. Precipitate impurities via slow cooling or anti-solvent addition .

Q. What safety protocols are critical for handling this compound?

- Methodology : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of volatile byproducts (e.g., dichlorobenzene). Store in airtight containers away from moisture and oxidizers, as thioethers can degrade under acidic/oxidative conditions .

Advanced Research Questions

Q. How can competing side reactions (e.g., Boc deprotection) be minimized during synthesis?

- Methodology : Avoid strong acids/bases in reactions involving the Boc group. Use mild conditions (e.g., catalytic DMAP in coupling reactions). Monitor pH in aqueous workups (keep pH < 4 or > 10 to stabilize the Boc group). If deprotection occurs, reprotect the amine using Boc anhydride and a base like triethylamine .

Q. What strategies resolve contradictory bioactivity data in enzyme inhibition assays?

- Methodology :

- Dose-Response Curves : Repeat assays with varying concentrations to confirm IC consistency.

- Off-Target Effects : Use orthogonal assays (e.g., SPR, ITC) to validate binding specificity.

- Metabolite Interference : Test stability in assay buffers (e.g., LC-MS to detect hydrolysis products). Adjust buffer composition (e.g., add antioxidants for thioether stability) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

- Methodology : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., sulfur in thioether). Simulate transition states for reactions with nucleophiles (e.g., glutathione). Validate predictions with experimental kinetic studies under physiological pH .

Q. What analytical approaches identify and quantify degradation products under accelerated storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。